1-Chloro-4-cyclopropoxy-2-iodobenzene
Description
1-Chloro-4-cyclopropoxy-2-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), iodine (I), and a cyclopropoxy group (C₃H₅O). Its molecular formula is C₉H₇ClIO, with a molecular weight of 294.59 g/mol (calculated from atomic masses). The cyclopropoxy group introduces significant ring strain due to its three-membered cyclic ether structure, which can enhance reactivity in substitution or elimination reactions. This compound is of interest in pharmaceutical and agrochemical research, particularly in Suzuki-Miyaura cross-coupling reactions, where iodine serves as a superior leaving group compared to lighter halogens .
Properties
Molecular Formula |
C9H8ClIO |
|---|---|
Molecular Weight |
294.51 g/mol |
IUPAC Name |
1-chloro-4-cyclopropyloxy-2-iodobenzene |
InChI |
InChI=1S/C9H8ClIO/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
FZOMNOOEWCRUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-chloro-4-iodobenzene with cyclopropyl alcohol in the presence of a base to form the desired compound .
Industrial Production Methods: Industrial production of 1-Chloro-4-cyclopropoxy-2-iodobenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-cyclopropoxy-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products may include derivatives with different functional groups replacing the chlorine or iodine atoms.
Oxidation and Reduction Reactions: Products can vary based on the extent of oxidation or reduction, leading to compounds with altered oxidation states.
Scientific Research Applications
1-Chloro-4-cyclopropoxy-2-iodobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and interactions involving halogenated aromatic compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.
Mechanism of Action
The mechanism by which 1-Chloro-4-cyclopropoxy-2-iodobenzene exerts its effects involves interactions with molecular targets and pathways. For example, in nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism where the nucleophile attacks the aromatic ring, forming a Meisenheimer complex intermediate . This intermediate then eliminates the leaving group, resulting in the substitution product.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 1-Chloro-4-cyclopropoxy-2-iodobenzene and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Insights |
|---|---|---|---|---|
| 1-Chloro-4-cyclopropoxy-2-iodobenzene | C₉H₇ClIO | 294.59 | Cl, cyclopropoxy (C₃H₅O), I | High ring strain in cyclopropoxy enhances electrophilicity; iodine facilitates coupling reactions . |
| 1-[(4-Chlorophenyl)methoxy]-3-iodobenzene | C₁₃H₁₀ClIO | 344.58 | Cl, methoxy (OCH₂C₆H₄Cl), I | Bulky methoxy group reduces reaction rates in sterically hindered environments . |
| 3-Isopropoxy-5-methyl-benzoic acid | C₁₁H₁₄O₃ | 194.23 | Isopropoxy (OCH(CH₃)₂), methyl, COOH | Carboxylic acid group introduces acidity (pKa ~4.5), enabling salt formation . |
| 1-(3-chlorophenyl)propylamine | C₁₁H₁₂ClF₃N | 262.67 | 3-chlorophenyl, trifluoroethyl, amine | Fluorine atoms increase lipophilicity and metabolic stability . |
Physicochemical Properties
- Lipophilicity: The trifluoroethyl group in 1-(3-chlorophenyl)propylamine increases logP (octanol-water partition coefficient) to ~3.2, enhancing membrane permeability. In contrast, 1-Chloro-4-cyclopropoxy-2-iodobenzene has a lower logP (~2.8) due to its polarizable iodine and ether oxygen .
- Thermal Stability: Cyclopropoxy-containing compounds exhibit lower thermal stability than their non-cyclic analogs. For instance, 1-Chloro-4-cyclopropoxy-2-iodobenzene decomposes at 120°C, while 1-[(4-Chlorophenyl)methoxy]-3-iodobenzene remains stable up to 180°C .
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